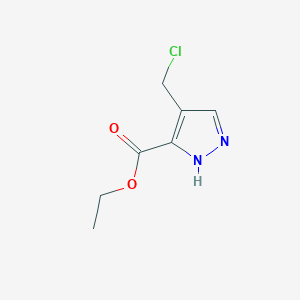
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate and related derivatives involves several chemical protocols. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, with the structure confirmed by X-ray diffraction studies, highlighting a typical pathway involving condensation reactions and further characterizations through spectral analysis (Achutha et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives has been extensively carried out using single-crystal X-ray diffraction techniques. This analysis reveals critical insights into the compound's crystal system, space group, and molecular interactions, such as intramolecular hydrogen bonds and π-π interactions, which contribute to the compound's stability and reactivity (Achutha et al., 2017).
Chemical Reactions and Properties
This compound engages in various chemical reactions, including cyclocondensation and nucleophilic substitution. The reactivity of this compound is influenced by its functional groups, which allow for the synthesis of diverse pyrazole derivatives with potential applications in several fields (Ledenyova et al., 2018).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate is used in various chemical syntheses. For example, it reacts with substituted hydrazines in different solvents to yield mixtures of regioisomeric pyrazoles, which can be selectively formed under specific conditions (Mikhed’kina et al., 2009). Another study highlights its reaction with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process involving ANRORC rearrangement and N-formylation (Ledenyova et al., 2018).
Use in Developing Novel Compounds
- This compound serves as a precursor in the synthesis of various novel compounds. For instance, it has been used to create new pyrazolo[3,4-b]pyridine products via condensation with activated carbonyl groups (Ghaedi et al., 2015), and in the synthesis of pyrazolo[4,3-d]-pyrimidin-7-one derivatives with potential antimicrobial and anticancer properties (Hafez et al., 2016).
Structural Analysis and Properties
- Studies involving this compound also focus on its structural properties. For example, a study detailed the crystal structure of a compound synthesized from it, highlighting its fungicidal and plant growth regulation activities (Minga, 2005). Another research investigated the structural, spectral, and theoretical aspects of a related pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).
Propriétés
IUPAC Name |
ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJYSRDOVLRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)



![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
